molecular formula C7H16N2O B1484935 trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol CAS No. 2152251-93-7

trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol

Cat. No.: B1484935
CAS No.: 2152251-93-7
M. Wt: 144.21 g/mol
InChI Key: LFIOHMIQCDJDLY-RNFRBKRXSA-N
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Description

Trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol: is a versatile chemical compound with a complex molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane-containing compounds, including trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction. This reaction involves the formation of a cyclobutane ring by the interaction of two alkenes under specific conditions . The reaction typically requires a catalyst and can be conducted under various conditions, including thermal or photochemical activation.

Industrial Production Methods: Industrial production of this compound involves large-scale [2 + 2] cycloaddition reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutanol derivatives.

Scientific Research Applications

Trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of biochemical assays and as a probe for studying biological processes.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    1-(3-Aminopropyl)cyclobutan-1-ol: This compound shares a similar cyclobutane core but differs in the position and nature of the substituents.

    Cyclobutane-containing natural products: These include various terpenoids, alkaloids, and steroids that also feature cyclobutane rings and exhibit diverse biological activities.

Uniqueness: Trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-(3-aminopropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-4-1-5-9-6-2-3-7(6)10/h6-7,9-10H,1-5,8H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIOHMIQCDJDLY-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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